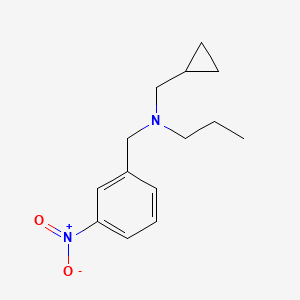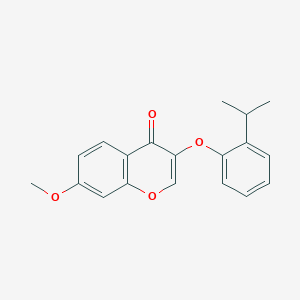
(cyclopropylmethyl)(3-nitrobenzyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Cyclopropylmethyl(3-nitrobenzyl)propylamine and similar compounds have been synthesized through various methods. For instance, 1-aryl-substituted primary cyclopropylamines can be prepared from aromatic nitriles and diethylzinc, showcasing a range of yields depending on the substituents present on the aromatic ring (Wiedemann et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to cyclopropylmethyl(3-nitrobenzyl)propylamine has been determined using crystallography and spectroscopic methods. Detailed analysis reveals specific crystalline structures and molecular interactions, such as intramolecular hydrogen bonds (Thimmegowda et al., 2008).
Chemical Reactions and Properties
Cyclopropylmethyl(3-nitrobenzyl)propylamine undergoes various chemical reactions, including nitrous acid deaminations, highlighting the compound's reactivity and the formation of non-equivalent, unsymmetrical cationic intermediates in certain conditions (Silver et al., 1961).
Physical Properties Analysis
The synthesis and characterization of cyclopropylmethyl(3-nitrobenzyl)propylamine analogs provide insight into their physical properties, such as solubility and stability, which are crucial for their potential applications in various fields (Pietruszka & Solduga, 2009).
Chemical Properties Analysis
The chemical properties of cyclopropylmethyl(3-nitrobenzyl)propylamine, such as its reactivity with different chemicals and conditions, have been studied. These analyses help understand the compound's potential utility and limitations in synthetic and applied chemistry contexts (Loeppky & Elomari, 2000).
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-8-15(10-12-6-7-12)11-13-4-3-5-14(9-13)16(17)18/h3-5,9,12H,2,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUXAXPFASEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)
![4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)

![(4aR*,7aS*)-1-(3-methylbut-2-en-1-yl)-4-(3-phenoxypropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658507.png)
![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5658540.png)
![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5658543.png)
![(3R*,4R*)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5658549.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-2-(5-methyl-1H-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B5658558.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}chromane-3-carboxamide](/img/structure/B5658568.png)
![5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid](/img/structure/B5658574.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5658576.png)